molecular formula C11H7BrN4O3S B1239449 5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B1239449
M. Wt: 355.17 g/mol
InChI Key: YEDSXCJEAFAHKT-MKMNVTDBSA-N
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Description

5-bromo-N-[(5-nitro-2-thiophenyl)methylideneamino]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Antibacterial and Antifungal Properties

The derivative E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide, similar in structure to the queried compound, shows potent antibacterial activity, with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. It also exhibits weak to moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Chemical and Structural Characterization

The same compound was characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies. The study also involved density functional theory calculations (DFT), providing insights into the asymmetrical charge distribution and electron density accumulation around specific atoms (Al-Wahaibi et al., 2020).

Antidepressant and Nootropic Activities

Compounds structurally similar to the queried compound, such as N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides, have been investigated for their antidepressant and nootropic activities. Specific derivatives displayed high activity in these areas, suggesting the potential of related compounds in central nervous system applications (Thomas et al., 2016).

Antioxidant Properties

A study on a new isatin-hydrazone compound, closely related to the queried compound, showed significant antioxidant activity, specifically against superoxide anion radicals. This suggests potential antioxidant applications for similar compounds (Mokhnache et al., 2019).

Topical Anti-Inflammatory Effects

Similar compounds have demonstrated excellent topical anti-inflammatory effects in experimental models. This indicates the potential for these compounds in treating inflammatory conditions when applied topically (Mokhnache et al., 2019).

Synthesis and Characterization in Metal Complexes

The queried compound, due to its structural characteristics, can be involved in the synthesis and characterization of metal complexes. These complexes are often studied for their spectroscopic properties and potential applications in various fields, such as material science and catalysis (Abubakar et al., 2019).

Properties

Molecular Formula

C11H7BrN4O3S

Molecular Weight

355.17 g/mol

IUPAC Name

5-bromo-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H7BrN4O3S/c12-8-3-7(4-13-5-8)11(17)15-14-6-9-1-2-10(20-9)16(18)19/h1-6H,(H,15,17)/b14-6+

InChI Key

YEDSXCJEAFAHKT-MKMNVTDBSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CN=C2)Br

SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 2
5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 3
5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 4
5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 5
5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

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